
2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
Description
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino-hydroxyl ethyl group. The molecule combines hydrogen-bonding donors (NH₂ and OH) with a nitrogen-rich heterocycle, making it a versatile scaffold for pharmaceutical and coordination chemistry.
Properties
Molecular Formula |
C4H8N4O |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8) |
InChI Key |
DLDMLDYBQNQUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 1,2,4-triazole with appropriate reagents under specific conditions. One common method is the nucleophilic substitution reaction, where 1,2,4-triazole is reacted with an appropriate amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with bases like sodium hydroxide (NaOH), are typically employed.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Triazole Derivatives with Antiparasitic Activity
Compound : N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides (e.g., compounds 13–27 from )
- Structural Differences: These derivatives include a sulfonamide group and a CF₃ substituent on the triazole ring, unlike the hydroxyl and amino groups in the target compound.
- Activity : Demonstrated potent antimalarial activity via inhibition of Plasmodium falciparum dihydropteroate synthase (PfDHPS). Docking studies highlight that the CF₃ group enhances ligand-enzyme interactions .
- Key Insight : Electron-withdrawing groups (e.g., CF₃) and halogen substituents improve antimalarial efficacy, suggesting that modifying the triazole ring of the target compound could enhance bioactivity.
Hydrochloride Salt Derivatives
Compound: (1S)-2-Amino-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride ()
- Structural Differences : The dihydrochloride salt form increases solubility compared to the free base of the target compound.
- Physicochemical Properties :
- Applications : Salt forms are often preferred in drug formulation for improved bioavailability.
Phenyl-Substituted Triazole Derivatives
Compound : 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride ()
- Structural Differences : A phenyl group replaces the hydroxyl group, increasing lipophilicity.
- Physicochemical Properties: Molecular formula: C₁₀H₁₃ClN₄.
- Activity : Structural analogs with aromatic groups often exhibit improved CNS penetration or antimicrobial activity.
Pyrazole-Oxethanol Derivatives
Compound: 2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol ()
- Structural Differences : Replaces the triazole ring with a pyrazole and introduces an ether-linked ethyl-methyl group.
- Hydrogen Bonding : The ether oxygen may reduce hydrogen-bonding capacity compared to the triazole’s nitrogen-rich structure.
- Applications : Pyrazole derivatives are common in agrochemicals and antivirals, highlighting the importance of heterocycle choice in drug design .
Comparative Analysis of Key Properties
Research Findings and Implications
- Antifungal Potential: highlights a related imidazolylindol-propanol compound with remarkable antifungal activity (MIC = 0.001 μg/mL against Candida albicans), suggesting that triazole-containing analogs like the target compound could be optimized for similar efficacy .
- Structural Optimization : The addition of electron-withdrawing groups (e.g., CF₃) or halogen substituents, as seen in , could enhance the target compound’s bioactivity .
- Salt vs. Free Base : The dihydrochloride salt in demonstrates the importance of formulation in improving solubility, a consideration for the target compound’s pharmaceutical development .
Biological Activity
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, also known as (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride, is a synthetic compound notable for its amino alcohol structure combined with a triazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 142.16 g/mol. The presence of the triazole ring contributes to its biological reactivity and interaction with various biological targets.
Property | Value |
---|---|
Chemical Formula | C₄H₁₀Cl₂N₄O |
Molecular Weight | 142.16 g/mol |
CAS Number | 2225126-77-0 |
Biological Activity
Research indicates that this compound exhibits a spectrum of biological activities:
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound and its derivatives. For instance, hybrids synthesized from 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated significant inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 15.6 to 23.9 µM, showing comparable efficacy to doxorubicin, a standard chemotherapeutic agent (IC50 values of 19.7 and 22.6 µM) .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Derivatives of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone exhibited potent inhibitory activities against various bacterial and fungal strains. The structural characteristics of the triazole moiety are believed to enhance the antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. Computational modeling techniques like molecular docking have been utilized to predict the binding affinities of this compound to various targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study 1: Anticancer Efficacy
A study synthesized derivatives based on the triazole structure and tested their anticancer effects on multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Antimicrobial Screening
In another investigation, a library of triazole derivatives was screened against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial activity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of 1H-1,2,4-triazole derivatives with amino alcohol precursors. Refluxing in polar solvents (e.g., ethanol or DMF) under basic conditions (K₂CO₃ or NaOH) at 60–80°C for 12–24 hours enhances yield. Optimize stoichiometry (1:1.2 molar ratio of triazole to amino alcohol) and monitor progress via TLC. Post-reaction purification via recrystallization or column chromatography improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 7.8–8.0 ppm for triazole protons, δ 3.5–4.0 ppm for -CH₂OH and -NH₂ groups).
- IR Spectroscopy : Detect functional groups (broad peak ~3300 cm⁻¹ for -OH/-NH₂; 1650 cm⁻¹ for triazole C=N).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (SHELX) : Resolve absolute configuration and hydrogen-bonding networks .
Q. How does the triazole ring influence the compound’s physicochemical properties?
- Methodological Answer : The triazole ring enhances aromatic stability, hydrogen-bonding capacity, and metabolic resistance. Solubility in polar solvents (e.g., water, ethanol) is increased due to -OH and -NH₂ groups. pKa values (~8.5 for -NH₂, ~10 for -OH) affect ionization under physiological conditions, influencing bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations, impurities, or assay conditions. Strategies include:
- Orthogonal Analytical Validation : Use HPLC, chiral chromatography, and elemental analysis to confirm purity and enantiomeric excess.
- Standardized Bioassays : Follow CLSI guidelines for antifungal/antibacterial testing (e.g., MIC determination against Candida albicans).
- Comparative Studies : Test against isogenic fungal strains or recombinant enzymes (e.g., CYP51 for ergosterol biosynthesis inhibition) .
Q. What computational methods predict this compound’s interaction with fungal cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model binding poses in CYP51 active sites.
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
- Density Functional Theory (DFT) : Calculate electronic interactions (e.g., H-bonding, π-π stacking). Validate with in vitro IC₅₀ assays and site-directed mutagenesis .
Q. How can racemization be minimized during enantioselective synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution.
- Low-Temperature Reactions : Conduct syntheses below 25°C in aprotic solvents (e.g., THF).
- Chiral HPLC : Separate enantiomers and confirm purity via optical rotation/CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.